molecular formula C8H18NO5P B11103604 3-[Butyl(phosphonomethyl)amino]propanoic acid

3-[Butyl(phosphonomethyl)amino]propanoic acid

Cat. No.: B11103604
M. Wt: 239.21 g/mol
InChI Key: AFBICPKJUFIBLU-UHFFFAOYSA-N
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Description

3-[Butyl(phosphonomethyl)amino]propanoic acid is an organic compound characterized by the presence of a butyl group, a phosphonomethyl group, and an amino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[Butyl(phosphonomethyl)amino]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with butylamine, phosphonomethyl chloride, and acrylonitrile.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-[Butyl(phosphonomethyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Amines or alcohols.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

3-[Butyl(phosphonomethyl)amino]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 3-[Butyl(phosphonomethyl)amino]propanoic acid exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as phosphatases and kinases.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function.

Comparison with Similar Compounds

    3-Aminopropanoic acid: Lacks the butyl and phosphonomethyl groups, making it less complex.

    3-[Benzyl(phosphonomethyl)amino]propanoic acid: Similar structure but with a benzyl group instead of a butyl group.

Uniqueness: 3-[Butyl(phosphonomethyl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C8H18NO5P

Molecular Weight

239.21 g/mol

IUPAC Name

3-[butyl(phosphonomethyl)amino]propanoic acid

InChI

InChI=1S/C8H18NO5P/c1-2-3-5-9(6-4-8(10)11)7-15(12,13)14/h2-7H2,1H3,(H,10,11)(H2,12,13,14)

InChI Key

AFBICPKJUFIBLU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC(=O)O)CP(=O)(O)O

Origin of Product

United States

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